molecular formula C31H35N5O6 B12595785 Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-11-5

Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12595785
CAS No.: 644997-11-5
M. Wt: 573.6 g/mol
InChI Key: GPUBOUJYXQIEIS-TWJOJJKGSA-N
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Description

Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic tetrapeptide composed of alternating glycine and D-phenylalanine residues. Its sequence (Gly-D-Phe-Gly-D-Phe-D-Phe) features a non-natural stereochemistry due to the exclusive use of D-phenylalanine, which confers resistance to enzymatic degradation and enhances metabolic stability compared to L-configured peptides .

Properties

CAS No.

644997-11-5

Molecular Formula

C31H35N5O6

Molecular Weight

573.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C31H35N5O6/c32-19-27(37)34-24(16-21-10-4-1-5-11-21)29(39)33-20-28(38)35-25(17-22-12-6-2-7-13-22)30(40)36-26(31(41)42)18-23-14-8-3-9-15-23/h1-15,24-26H,16-20,32H2,(H,33,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t24-,25-,26-/m1/s1

InChI Key

GPUBOUJYXQIEIS-TWJOJJKGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CN

Origin of Product

United States

Biological Activity

Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and cytotoxicity. This article explores the compound's biological activity, focusing on its interactions with alkaline phosphatases (ALPs) and its cytotoxic effects.

Structure and Properties

The compound's structure comprises multiple D-phenylalanine residues, which contribute to its biological properties. The arrangement of amino acids influences its interaction with various enzymes and cellular components, making it a subject of interest in pharmacological research.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against human alkaline phosphatases (ALPs). ALPs are crucial enzymes involved in various physiological processes, including bone mineralization and dephosphorylation reactions.

Table 1: Inhibitory Effects on Alkaline Phosphatases

CompoundEnzyme TypeIC50 (µM)
Glycyl-D-phenylalanylglycyl-D-PheHuman tissue-nonspecific ALP0.034 ± 0.01
Glycyl-D-phenylalanylglycyl-D-PheHuman intestinal ALP0.082 ± 0.01
Glycyl-D-phenylalanylglycyl-D-PheHuman placental ALP0.150 ± 0.07

The compound was found to inhibit these enzymes with varying potency, suggesting that structural modifications could enhance its effectiveness as a therapeutic agent against diseases associated with aberrant ALP activity, such as certain cancers and bone disorders .

2. Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic properties. A study demonstrated that this compound exhibits significant cytotoxic effects on Vero cells, a standard cell line used for toxicity testing.

Case Study: Cytotoxic Effects on Vero Cells

In vitro experiments revealed that the compound induces cell death at specific concentrations, with a notable increase in the release of N-acetylglucosaminidase from lysosomal fractions when treated at pH 7.5. This effect was inhibited by agents like chloroquine, indicating that the compound may disrupt lysosomal integrity .

The biological activity of this compound can be attributed to its interaction with lysosomal membranes and alkaline phosphatases:

  • Lysosomal Disruption : The compound acts as a lysosomotropic agent, leading to increased enzyme activity within lysosomes and subsequent cell death.
  • Alkaline Phosphatase Inhibition : By binding to the active sites of ALPs, it prevents substrate access, thereby inhibiting their function essential for normal physiological processes.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block
Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine is utilized in peptide synthesis, serving as a crucial building block for creating larger peptides. These peptides are essential for developing new pharmaceuticals and biotechnological products, particularly in the context of targeted therapies and biologics .

Drug Development

Peptide-based Therapeutics
This compound plays a significant role in the design of peptide-based drugs aimed at targeting specific biological pathways. Its structure allows for modifications that can enhance therapeutic efficacy while minimizing side effects. Research indicates that peptides derived from this compound can be effective in treating various conditions, including cancer and metabolic disorders .

Biochemical Research

Studying Protein Interactions
In biochemical research, this compound is employed to study protein interactions and enzyme activities. It aids researchers in understanding cellular mechanisms and disease processes by acting as a model for investigating how peptides interact within biological systems .

Cytotoxic Properties
Research has shown that related compounds, such as Glycyl-D-phenylalanine-2-naphthylamide, exhibit cytotoxic effects on certain cell lines. This property is attributed to their ability to disrupt lysosomal membranes, suggesting potential applications in targeted cancer therapies .

Cosmetic Formulations

Anti-aging Properties
The compound is incorporated into skincare products due to its potential anti-aging benefits. It is believed to improve skin texture and elasticity, making it a valuable ingredient in cosmetic formulations aimed at enhancing skin health .

Food Industry

Flavor Enhancement and Nutritional Benefits
In the food industry, this compound can be used as a flavor enhancer or in functional foods. Its incorporation can contribute to taste enhancement while also providing nutritional benefits, making it an attractive option for food manufacturers .

Summary Table of Applications

Application Area Details
Peptide Synthesis Building block for pharmaceuticals and biotechnological products
Drug Development Design of peptide-based drugs targeting specific pathways
Biochemical Research Study of protein interactions and enzyme activities
Cytotoxic Properties Potential use in cancer therapies through lysosomal disruption
Cosmetic Formulations Anti-aging properties improving skin texture and elasticity
Food Industry Flavor enhancement and nutritional benefits

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Phenylalanine, D-alanyl (CAS 3061-94-7)

  • Structure : A dipeptide (D-Ala-D-Phe) with a simpler backbone compared to the tetrapeptide target compound.
  • Molecular Weight : 236.27 g/mol vs. ~592.68 g/mol for Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine (estimated).
  • Functional Differences : The dipeptide lacks the alternating glycine residues and the extended hydrophobic core of the tetrapeptide, reducing its capacity for multivalent interactions .

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (DTXSID40802328)

  • Structure : A tetrapeptide with tyrosine (Tyr) and tryptophan (Trp) replacing two glycine residues.
  • Trp adds an indole moiety, enabling π-π stacking and fluorescence properties absent in the target compound.
  • Bioactivity Implications : These substitutions may confer selectivity for receptors or enzymes sensitive to aromatic or polar residues .

Diphenylamine Analogs (e.g., Tofenamic Acid)

  • Structural Contrast: Diphenylamine derivatives (e.g., tofenamic acid) are non-peptidic small molecules with two phenyl groups linked via an amine.
  • Functional Divergence : Unlike the tetrapeptide, these analogs lack amide bonds and chiral centers, resulting in distinct pharmacokinetic profiles (e.g., faster renal clearance) and therapeutic applications (e.g., anti-inflammatory agents) .

Comparative Data Table

Parameter This compound D-Phenylalanine, D-alanyl Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine Tofenamic Acid
Molecular Formula C₃₃H₃₇N₅O₇ (estimated) C₁₂H₁₆N₂O₃ C₄₀H₄₃N₇O₈ C₁₉H₁₅NO₂
Molecular Weight (g/mol) ~592.68 236.27 ~774.83 289.33
Key Functional Groups Amide bonds, phenyl rings Amide bond, phenyl ring Amide bonds, Tyr (-OH), Trp (indole) Amine, phenyl rings
Bioactivity Undisclosed (likely scaffold for drug delivery) Not reported Potential receptor-binding motifs Anti-inflammatory
Source Synthetic Synthetic Synthetic Pharmaceutical

Research Findings and Implications

  • Hydrophobicity : The target tetrapeptide’s triple phenylalanine residues create a highly hydrophobic core, surpassing the dipeptide (D-Ala-D-Phe) and diphenylamine analogs. This property may enhance blood-brain barrier penetration .
  • Metabolic Stability: D-amino acids in the target compound confer protease resistance, a feature absent in L-configured peptides and non-peptidic diphenylamines .

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